2-Methylazetidine hydrochloride

Medicinal Chemistry Chiral Synthesis Asymmetric Catalysis

2-Methylazetidine hydrochloride (CAS 1152113-37-5) is a four-membered, nitrogen-containing saturated heterocycle (an azetidine) bearing a methyl substituent at the 2-position, supplied as a hydrochloride salt for enhanced stability and handling. As a key building block, it introduces the strained azetidine motif, which serves as a bioisostere for other nitrogen heterocycles, into drug-like molecules, notably as a starting material for synthesizing bacterial peptide deformylase inhibitors and other bioactive compounds.

Molecular Formula C4H10ClN
Molecular Weight 107.58
CAS No. 1152113-37-5
Cat. No. B2487153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidine hydrochloride
CAS1152113-37-5
Molecular FormulaC4H10ClN
Molecular Weight107.58
Structural Identifiers
SMILESCC1CCN1.Cl
InChIInChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H
InChIKeyWYQBCZUEZOFZFT-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylazetidine hydrochloride (CAS 1152113-37-5): A Chiral Azetidine Building Block for Medicinal Chemistry


2-Methylazetidine hydrochloride (CAS 1152113-37-5) is a four-membered, nitrogen-containing saturated heterocycle (an azetidine) bearing a methyl substituent at the 2-position, supplied as a hydrochloride salt for enhanced stability and handling [1]. As a key building block, it introduces the strained azetidine motif, which serves as a bioisostere for other nitrogen heterocycles, into drug-like molecules, notably as a starting material for synthesizing bacterial peptide deformylase inhibitors and other bioactive compounds [2].

Why 2-Methylazetidine hydrochloride Cannot Be Replaced by Generic Azetidine Analogs


Substituting 2-methylazetidine hydrochloride with unsubstituted azetidine, 3-methylazetidine, or other regioisomers is not scientifically equivalent. The methyl group at the 2-position is not inert; it introduces chirality and alters the ring's conformational preferences and stereoelectronic properties compared to the parent azetidine or its 3-methyl isomer . For applications such as chiral synthesis or specific inhibitor design, these structural differences directly impact enantiomeric purity, synthetic route efficiency, and target binding affinity. Using the incorrect analog can lead to failed syntheses, lower yields, or inactive compounds [1].

Quantitative Differentiation: 2-Methylazetidine hydrochloride vs. In-Class Alternatives


Chiral Purity: (S)-2-Methylazetidine hydrochloride Achieves >99% ee, a Critical Requirement Unmet by Racemic or 3-Substituted Analogs

The (S)-enantiomer of 2-methylazetidine hydrochloride can be produced with >99% enantiomeric excess (ee) via optimized scalable syntheses, whereas racemic 2-methylazetidine hydrochloride (CAS 1152113-37-5) provides a 0% ee baseline. In comparison, achieving similarly high chiral purity for other azetidine isomers, such as 3-methylazetidine, requires completely different synthetic routes not necessarily optimized for such high selectivity [1].

Medicinal Chemistry Chiral Synthesis Asymmetric Catalysis

Synthesis Scalability: Optimized Routes to (S)-2-Methylazetidine Deliver 61-83% Overall Yield

Two orthogonal, scalable synthetic routes for (S)-2-methylazetidine, the precursor to the hydrochloride salt, have been reported with overall yields of 61% and 49% from readily available starting materials, while a related method proceeds in 83% overall yield [1][2]. In contrast, analogous syntheses for other azetidine derivatives, such as azetidine-3-carboxylic acid, have been reported with lower overall yields (e.g., 55%), highlighting the efficiency of the optimized routes for the 2-methyl analog [3].

Process Chemistry Scale-up Synthesis Medicinal Chemistry

Physicochemical Differentiation: The 2-Methyl Substituent Uniquely Alters Lipophilicity and Solubility for Lead Optimization

The methyl group at the 2-position of the azetidine ring modifies key physicochemical parameters compared to the unsubstituted parent. The calculated LogP of 2-methylazetidine hydrochloride is 1.499, representing an increase in lipophilicity over the unsubstituted azetidine (estimated LogP ~0.5-1.0). Conversely, the 3-methylazetidine isomer would have a similar but not identical LogP, and its different substitution pattern leads to altered spatial arrangement, which can impact target binding and metabolic stability in ways the 2-methyl derivative does not [1].

Medicinal Chemistry ADME Properties Lead Optimization

Prime Application Scenarios for 2-Methylazetidine hydrochloride Based on Differentiated Evidence


Synthesis of Enantiopure Peptide Deformylase (PDF) Inhibitors

2-Methylazetidine hydrochloride is documented as a starting material in the synthesis of compounds that act as bacterial peptide deformylase inhibitors, which are potential antibacterial agents [1]. The availability of (S)-2-methylazetidine in high enantiomeric excess (>99% ee) is essential for this application, as the desired inhibitory activity is often stereospecific. Using the racemate or a regioisomer would likely result in a less potent or inactive inhibitor. This scenario is supported by the product's direct description as a PDF inhibitor building block [1].

Chiral Auxiliary and Scaffold in Asymmetric Synthesis

The high chiral purity (>99% ee) and scalable synthesis of (S)-2-methylazetidine (the precursor to the hydrochloride salt) make it a valuable chiral building block or scaffold for constructing more complex molecules [1]. Its use is preferred over generic, racemic azetidines when enantiomeric purity is required from the outset to avoid tedious chiral resolution steps later in a synthetic sequence. This is particularly relevant in medicinal chemistry for generating libraries of single-enantiomer candidates .

Lead Optimization for Tuning ADME/PK Properties

In medicinal chemistry campaigns, the 2-methylazetidine ring is employed as a saturated bioisostere for other heterocycles (e.g., piperidine, pyrrolidine) to improve the physicochemical and pharmacokinetic properties of lead compounds [1]. The quantifiable difference in LogP (1.499) compared to the parent azetidine makes it a specific tool for modulating lipophilicity and, consequently, membrane permeability and metabolic stability. This is a more precise approach than using the unsubstituted azetidine, which offers a different (and lower) lipophilicity profile .

Process Development and Scale-up for Pharmaceutical Intermediates

The availability of robust, scalable, and high-yielding synthetic routes (61-83% overall yield) for the production of (S)-2-methylazetidine, a direct precursor to the hydrochloride salt, is a key differentiator for industrial procurement [1]. This evidence supports its selection over other azetidine analogs for which scalable processes may not be as well-established or efficient . The chromatography-free nature of the optimized routes further enhances its attractiveness for large-scale manufacturing [1].

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